5-Amino-2-ethylsulfanylbenzoic acid methyl ester
Overview
Description
5-Amino-2-ethylsulfanylbenzoic acid methyl ester is a chemical compound with a molecular structure that includes an amino group, an ethyl sulfanyl group, and a benzoic acid moiety esterified with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-ethylsulfanylbenzoic acid methyl ester typically involves the following steps:
Starting Material: The synthesis begins with 2-ethylsulfanylbenzoic acid.
Amination: The carboxylic acid group is converted to an amine group through amination reactions.
Esterification: The resulting amino compound is then esterified with methanol to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to industrial processes can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-ethylsulfanylbenzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to remove the nitro group, if present.
Substitution: The ethyl sulfanyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amine derivatives.
Substitution Products: Derivatives with different substituents replacing the ethyl sulfanyl group.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemicals.
Biology: In biological research, 5-Amino-2-ethylsulfanylbenzoic acid methyl ester can be used as a probe to study biological systems and processes. Its unique structure allows it to interact with specific biomolecules.
Medicine: The compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-Amino-2-ethylsulfanylbenzoic acid methyl ester exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors. The pathways involved can include binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways.
Comparison with Similar Compounds
2-Amino-3-ethylsulfanylbenzoic acid methyl ester
3-Amino-4-ethylsulfanylbenzoic acid methyl ester
4-Amino-2-ethylsulfanylbenzoic acid methyl ester
Uniqueness: 5-Amino-2-ethylsulfanylbenzoic acid methyl ester is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical properties and biological activities.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-amino-2-ethylsulfanylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLOUACUVKTPMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.